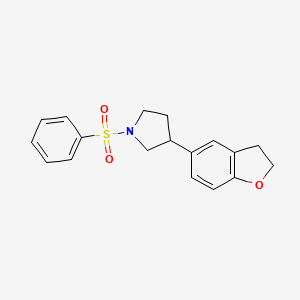

1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine" is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for various properties and applications. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related chemical structures and functionalities that can provide insights into the type of chemical reactions and properties one might expect from such a compound.

Synthesis Analysis

The synthesis of related compounds involves strategic intermolecular and intramolecular reactions. For instance, the synthesis of novel N,C,N terdentate skeletons is achieved through Friedel–Crafts and intramolecular condensation reactions, which suggests that similar strategies could be employed in the synthesis of "1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine" . Additionally, the green chemical synthesis of 2-benzenesulfonylpyridine involves a tandem SNAr/oxidation process, indicating that such environmentally friendly methodologies could potentially be adapted for the synthesis of related sulfone compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine" has been confirmed using techniques such as NMR, MS, and X-ray single crystal analyses . These techniques are crucial for determining the precise arrangement of atoms within the molecule and confirming the successful synthesis of the desired compound.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored, particularly in the context of binding affinity and selectivity against human carbonic anhydrases . The presence of a benzenesulfonyl group and a pyrrolidine moiety in the compound suggests that it may also exhibit interesting binding properties, potentially making it a candidate for biological activity studies.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine" are not detailed in the provided papers, the photophysical properties of related N,C,N terdentate compounds have been briefly explored . Additionally, the influence of substituents such as chloro groups on the binding affinity to carbonic anhydrases suggests that the physical and chemical properties of such compounds can be fine-tuned for specific applications .

Scientific Research Applications

Cycloaddition Reactions and Heterocyclic Synthesis

The compound's utility in cycloaddition reactions for synthesizing diverse heterocyclic structures is highlighted in research focusing on the synthesis of triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones. These reactions exhibit good yields and regioselectivity, underlining the compound's significance in constructing complex heterocyclic frameworks, which are often found in pharmaceutical agents (Gao & Lam, 2008).

Synthesis of Highly Substituted 2(1H)-Pyridones

Another application involves its role in the synthesis of highly substituted 2(1H)-pyridones, a process that includes a diazo transfer reaction followed by rhodium(II) acetate catalyzed formation of an isomunchnone dipole. This method demonstrates the compound's versatility in facilitating the construction of complex nitrogen-containing heterocycles, which are valuable in medicinal chemistry (Padwa, Sheehan, & Straub, 1999).

Transfer Hydrogenation Catalysis

Research into transfer hydrogenation catalysis using Cp*Ir(pyridinesulfonamide)Cl pre-catalysts showcases the compound's relevance in catalysis. The study illustrates its role in the efficient transfer hydrogenation of a wide range of ketones, emphasizing its importance in sustainable chemistry practices (Ruff, Kirby, Chan, & O'Connor, 2016).

Green Chemical Synthesis

The compound's application extends to green chemical synthesis, where it is used as a starting material for the synthesis of environmentally friendly methodologies. This includes the synthesis of aromatic pyridyl sulfides and sulfones, demonstrating its utility in the development of sustainable chemical processes (Trankle & Kopach, 2007).

Anticancer and Antimicrobial Activities

Further, the compound's derivatives have been explored for their biological activities. Studies on 1-arylsuphonylpyrazole derivatives reveal significant anticancer effects and α-glycosidase inhibition, showcasing the potential therapeutic applications of compounds synthesized from "1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine" (Taslimi et al., 2020).

properties

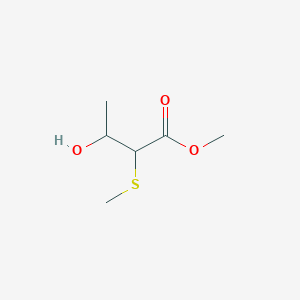

IUPAC Name |

1-(benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c20-23(21,17-4-2-1-3-5-17)19-10-8-16(13-19)14-6-7-18-15(12-14)9-11-22-18/h1-7,12,16H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWXTCOFKDKXJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2509158.png)

![2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2509161.png)

![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509164.png)

![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate](/img/structure/B2509165.png)

![3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2509167.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2509171.png)

![8-(2-((4-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509173.png)

![N-[(Z)-3-thienylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B2509178.png)

![3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B2509179.png)

![Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2509181.png)